molecular formula C4BrF7O B1598155 Heptafluorobutanoyl bromide CAS No. 375-13-3

Heptafluorobutanoyl bromide

Cat. No. B1598155
CAS RN: 375-13-3
M. Wt: 276.93 g/mol
InChI Key: PJYLUIOQPJDGIG-UHFFFAOYSA-N
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Description

Heptafluorobutanoyl bromide is a chemical compound with the molecular formula C4BrF7O . It is a type of perfluorocarbon, which are compounds consisting of carbon and fluorine atoms. Perfluorocarbons are known for their high oxygen dissolving capacity, hydrophobic and lipophobic character, and extreme inertness .


Molecular Structure Analysis

The molecular structure of Heptafluorobutanoyl bromide is determined by its molecular formula, C4BrF7O . The exact spatial arrangement of these atoms would depend on the specific bonds and angles between the atoms, which can be visualized using molecular modeling software .


Chemical Reactions Analysis

Heptafluorobutanoyl bromide, as an alkyl halide, can undergo both substitution and elimination reactions . The specific reactions would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of Heptafluorobutanoyl bromide would be determined by its molecular structure . These properties could include its melting point, boiling point, density, and solubility, among others.

Scientific Research Applications

1. Derivatization Reagent for Gas Chromatography-Mass Spectrometry (GC-MS) Heptafluorobutanoyl bromide, similar to its anhydride counterpart, could potentially be used as a derivatization reagent for GC-MS analysis . This process involves the reaction of the compound with analytes to form derivatives, which are then more easily detected and identified in the GC-MS system .

2. Analysis of Stereoisomer Content of Synthetic Peptides In the field of biochemistry, Heptafluorobutanoyl bromide could be used for the analysis of the stereoisomer content of synthetic peptides . This would involve the reaction of the compound with the peptides, followed by analysis using techniques such as GC-MS .

3. Preparation of Volatile Derivatives of Amino Acids Heptafluorobutanoyl bromide could be used to prepare volatile derivatives of amino acids . These derivatives could then be analyzed using techniques such as GC-MS, providing valuable information about the amino acid content of a sample .

4. Derivatization of Other Biologically Active Compounds Similar to its use with amino acids, Heptafluorobutanoyl bromide could potentially be used to derivatize other biologically active compounds . This would make these compounds more suitable for analysis using techniques such as GC-MS .

Potential Use in Organic Synthesis

Given its highly reactive nature, Heptafluorobutanoyl bromide could potentially be used in organic synthesis as a reagent for introducing the heptafluorobutanoyl group into other compounds .

6. Potential Use in Fluorinated Compound Synthesis Heptafluorobutanoyl bromide, due to its high fluorine content, could potentially be used in the synthesis of other fluorinated compounds . These compounds have a wide range of applications, from pharmaceuticals to materials science .

Future Directions

The future directions for research on Heptafluorobutanoyl bromide could involve its potential applications in various fields. For example, perfluorocarbons have been studied for their potential use in oxygen delivery . Additionally, wide-bandgap perovskite solar cells, which can be made using halide perovskites, have been highlighted as an area of future research .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4BrF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYLUIOQPJDGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4BrF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379261
Record name heptafluorobutanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptafluorobutanoyl bromide

CAS RN

375-13-3
Record name heptafluorobutanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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